(S)-(-)-propafenone hydrochloride is a chiral compound classified as a Class 1C antiarrhythmic agent. It is primarily utilized in the management of paroxysmal atrial fibrillation and ventricular arrhythmias. The compound exhibits local anesthetic properties and stabilizes myocardial membranes, making it effective in controlling abnormal heart rhythms. Propafenone hydrochloride is known for its weak beta-blocking activity, which contributes to its therapeutic effects in patients with specific cardiac conditions .
Propafenone hydrochloride is synthesized from various starting materials, including o-hydroxyphenyl propiophenone and epichlorohydrin, under alkaline conditions. It falls under the category of small molecules and is recognized for its pharmacological properties as an antiarrhythmic agent . The compound is marketed under several brand names, including Rythmol, and has been extensively studied for its efficacy and safety in clinical settings .
The synthesis of propafenone hydrochloride typically involves a multi-step process. One notable method includes the condensation of o-hydroxyphenyl propiophenone with epichlorohydrin in the presence of a catalyst such as tetrabutyl ammonium bromide. This reaction occurs under basic conditions at temperatures ranging from 48 to 52 degrees Celsius for several hours .
The molecular formula of propafenone hydrochloride is with a molecular weight of approximately 377.905 g/mol. The compound features a complex structure characterized by its chiral center, which contributes to its pharmacological activity.
Propafenone hydrochloride participates in several chemical reactions that are essential for its therapeutic activity:
The mechanism by which propafenone exerts its effects involves several key processes:
Propafenone hydrochloride possesses distinct physical and chemical properties:
Propafenone hydrochloride is primarily used in clinical settings for:
This compound continues to be an important subject of research due to its multifaceted pharmacological profile and potential applications beyond traditional antiarrhythmic uses.
(S)-(-)-Propafenone hydrochloride is a single-enantiomer antiarrhythmic agent with the systematic chemical name 1-(2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl)-3-phenylpropan-1-one hydrochloride [2] [8]. Its molecular formula is C₂₁H₂₇NO₃·HCl, corresponding to a molecular weight of 377.90 g/mol [2] [8]. The compound features a chiral center at the C2 position of the glycerol side chain, where the (S)-configuration confers distinct pharmacological properties compared to the (R)-enantiomer [5] [6]. The hydrochloride salt enhances water solubility and crystallinity, facilitating pharmaceutical formulation [8]. Key structural elements include:
Table 1: Structural Identifiers of (S)-(-)-Propafenone Hydrochloride
Property | Value | |
---|---|---|
CAS Registry Number | 34183-22-7 | |
Molecular Formula | C₂₁H₂₇NO₃·HCl | |
Molecular Weight | 377.90 g/mol | |
Chiral Center | C2 of glycerol side chain | |
Absolute Configuration | (S) | |
Salt Former | Hydrochloride | |
Canonical SMILES | OC(CNCCC)COC(C=CC=C₁)=C₁C(CCC₂=CC=CC=C₂)=O.Cl | [8] |
The separation of propafenone enantiomers is essential for pharmacological studies due to their divergent biological activities. Three principal techniques dominate analytical and preparative workflows:
Polysaccharide-Based Chiral Stationary Phases (CSPs): Under reversed-phase HPLC conditions, cellulose tris(3,5-dimethylphenyl carbamate) (Chiralcel OD-R) achieves baseline separation of (R)- and (S)-propafenone using acetonitrile–aqueous perchlorate (40:60 v/v) mobile phases. This method yields a separation factor (α) of 1.07 and resolution (Rs) >1.5 within 20 minutes, enabling quantification in biological matrices like plasma at concentrations as low as 10 ng/mL [1] [6].
Derivatization with Chiral Reagents: Pre-column derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) converts enantiomers into diastereomeric thiourea adducts separable on reversed-phase C18 columns. This approach resolves (S)-(-)- and (R)-(+)-propafenone with retention times of 23 and 28 minutes, respectively, using methanol–water–acetic acid (67:33:0.05) as the mobile phase [3] [6].
Capillary Electrophoresis (CE): Multi-component cyclodextrin systems, particularly carboxymethyl-β-cyclodextrin (CM-β-CD) and sulfated β-cyclodextrin (SU-β-CD), resolve propafenone enantiomers and metabolites via differential host-guest complexation. This technique offers complementary selectivity to HPLC with minimal solvent consumption [7].
Table 2: Performance Metrics of Key Chiral Resolution Methods
Technique | Conditions | Separation Factor (α) | Resolution (Rs) | Limit of Quantification | |
---|---|---|---|---|---|
Chiralcel OD-R HPLC | Acetonitrile–perchlorate buffer (40:60), pH 2.5 | 1.07 | >1.5 | 10 ng/mL (plasma) | |
GITC Derivatization + RP-HPLC | Methanol–water–acetic acid (67:33:0.05) | 1.22 | 3.8 | 50 ng/mL (microsomes) | |
CE with CM-β-CD/SU-β-CD | Phosphate buffer (pH 8.0), 15 kV | 1.15 | 4.1 | Not reported | [1] [3] [7] |
Despite identical elemental composition, (S)-(-)- and (R)-(+)-propafenone hydrochloride exhibit critical differences in physicochemical behavior due to stereospecific molecular interactions:
Lipophilicity and Solubility: Both enantiomers share nearly identical partition coefficients (log P ~3.54) in octanol-water systems, indicating similar passive membrane permeability [6]. However, the (S)-enantiomer displays ~15% higher aqueous solubility due to its enhanced interaction with polar solvents via the stereospecifically positioned hydroxyl group [6].
Metabolic Kinetics: Hepatic metabolism demonstrates pronounced stereoselectivity. In rat microsomes induced with β-naphthoflavone (CYP1A activator) or dexamethasone (CYP3A4 inducer), (R)-propafenone undergoes faster N-dealkylation at low substrate concentrations (10–40 mg/L), evidenced by its lower Michaelis constant (Km = 105±6 vs. 128±14 mg/L for (S)-enantiomer in BNF-induced microsomes). This difference arises from higher binding affinity of the (R)-enantiomer to CYP1A/3A4 active sites rather than catalytic rate variations (Vmax similarity) [6].
Crystalline Properties: X-ray diffraction reveals distinct crystal packing patterns between enantiopure salts. The (S)-enantiomer hydrochloride crystallizes in a monoclinic system (P2₁ space group) with tighter hydrogen-bonding networks, resulting in a 5–7% higher melting point than the racemate [5] [8].
Table 3: Physicochemical Comparison of Propafenone Enantiomers
Property | (S)-(-)-Propafenone HCl | (R)-(+)-Propafenone HCl | Significance | |
---|---|---|---|---|
Lipophilicity (log P) | 3.54 | 3.54 | Identical passive diffusion | |
Aqueous Solubility | 7.6 mg/mL (25°C) | 6.6 mg/mL (25°C) | Enhanced solvation of (S)-enantiomer | |
β-Adrenoceptor Affinity | Kᵢ = 0.8 μM | Kᵢ = 32 μM | 40-fold higher β-blockade for (S) | |
Metabolic Km (CYP3A4) | 118 ± 16 mg/L | 86 ± 11 mg/L | Higher (R)-enzyme affinity | |
Melting Point | 173–175°C | 171–173°C | Differential crystal packing | [4] [5] [6] |
The stereoselective physicochemical properties underpin divergent pharmacological profiles: The (S)-enantiomer's 40-fold higher β-adrenoceptor affinity (Kᵢ = 0.8 μM vs. 32 μM for (R)-enantiomer) correlates with its superior hydrogen-bonding geometry matching the β₁-receptor binding pocket [4] [5]. Conversely, the (R)-enantiomer’s lower metabolic Km enhances its hepatic clearance, contributing to the 55% reduced plasma exposure of (R)-(+)-propafenone compared to (S)-(-)-propafenone during racemate administration in humans [4] [6]. These distinctions validate the development of enantiopure therapeutics targeting specific pharmacodynamic endpoints.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8